3-Azabicyclo[3.2.0]heptane-2-carboxylic acid

Dopamine Receptor Binding Affinity CNS Drug Discovery

Researchers designing peptidomimetics or probing dopamine receptor binding often face a trade-off between conformational flexibility and target affinity. This rigid [3.2.0] azabicyclic β-amino acid solves that challenge by locking the peptide backbone into a defined geometry, reducing entropic penalties upon binding. • Differentiates from acyclic β-amino acids by restricting bond rotation, improving ligand pharmacokinetic profiles. • Single-enantiomer forms enable unambiguous SAR studies; racemic mixtures confound D2/D3 receptor selectivity data. • Commercially supplied as a racemic mixture or defined enantiomer (e.g., (1R,2R,5S)-CAS 77882-10-1) to match your stereochemical requirements.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B13003646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC2C1CNC2C(=O)O
InChIInChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)
InChIKeyWGVSZLKCAUSBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.2.0]heptane-2-carboxylic Acid Overview


3-Azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS 740038-61-3) is a conformationally constrained, chiral bicyclic β-amino acid featuring a nitrogen atom embedded within a fused pyrrolidine-cyclobutane scaffold . The compound's rigid [3.2.0] azabicyclic framework restricts molecular flexibility, a property leveraged in medicinal chemistry to probe receptor binding pockets, design peptidomimetics, and optimize ligand pharmacokinetic profiles [1]. Commercially, the compound is available as a mixture of stereoisomers or as defined single enantiomers (e.g., (1R,2R,5S)-CAS 77882-10-1), making stereochemical specification a critical procurement variable .

3-Azabicyclo[3.2.0]heptane-2-carboxylic Acid: Stereochemistry & Scaffold Specificity


Within the 3-azabicyclo[3.2.0]heptane family, the position of the carboxylic acid substituent (e.g., 2-carboxylic acid vs. 1-carboxylic acid) and the specific stereochemistry at C1, C2, and C5 fundamentally alter the three-dimensional geometry of the molecule, critically impacting target engagement and synthetic derivatization outcomes [1]. Further, the [3.2.0] scaffold is not interchangeable with other azabicyclic systems like 3-azabicyclo[3.1.0]hexane or 2-azabicyclo[3.2.0]heptane, as each class displays distinct ring sizes, bond angles, and exit vectors that dictate unique structure-activity relationships (SAR) and physicochemical properties [2].

3-Azabicyclo[3.2.0]heptane-2-carboxylic Acid: Differentiation Evidence


Dopamine D2L/D3 vs. D1 Binding Preference

Derivatives of the 3-azabicyclo[3.2.0]heptane-2-carboxylic acid scaffold have been evaluated for dopaminergic activity. A chemoenzymatic synthesis study demonstrated that representative derivatives exhibited greater binding affinity at D2L and D3 dopamine receptors relative to D1 receptor subtypes [1]. While this data pertains to derivatives, it establishes the parent scaffold's inherent preference for D2-like receptor engagement. This contrasts with the behavior of other bicyclic scaffolds; for instance, 3-azabicyclo[3.3.1]nonane benzamides were found to be non-selective, showing nearly identical binding to both D2 and D3 receptors [2].

Dopamine Receptor Binding Affinity CNS Drug Discovery

Stereochemistry & Dopamine Receptor Affinity

The specific stereochemistry of the 3-azabicyclo[3.2.0]heptane-2-carboxylic acid scaffold is a critical determinant of biological activity. In a study evaluating enantiomerically pure derivatives, individual enantiomers of the same compound exhibited distinct binding affinities at dopamine D2L and D3 receptors, with one enantiomer demonstrating significantly higher affinity than its mirror image [1]. This stereochemical dependence is a defining characteristic of the [3.2.0] scaffold, underscoring the importance of procuring specific enantiomers (e.g., (1R,2R,5S) vs. (1S,2R,5R)) rather than racemic mixtures for lead optimization.

Stereoselectivity Dopamine Receptor Enantiomer

Conformational Restriction and Binding Advantage

The 3-azabicyclo[3.2.0]heptane-2-carboxylic acid scaffold is prized for its rigid bicyclic structure, which locks the molecule into a specific conformation. This contrasts with acyclic amino acid analogs that possess greater rotational freedom and thus higher conformational entropy [1]. The constrained geometry reduces the entropic penalty upon binding to a target protein, potentially leading to enhanced binding affinity and selectivity. This property is a key differentiator from more flexible linear amino acid building blocks commonly used in peptide and peptidomimetic synthesis [2].

Conformational Restriction Peptidomimetic Drug Design

Divergent Bioactivities: 3-Aza vs. 1-Aza Scaffolds

Derivatives of the 1-azabicyclo[3.2.0]heptane-2-carboxylic acid scaffold, such as (2R,5R)-3-oxo-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, are established intermediates for the synthesis of carbapenem antibiotics and act as β-lactamase inhibitors [1]. This contrasts with the 3-azabicyclo[3.2.0]heptane-2-carboxylic acid itself, which serves as a non-antibiotic building block for CNS and other targets. The 1-aza vs. 3-aza nitrogen position is the key structural difference that diverts biological function from antibacterial (β-lactam) to dopaminergic/peptidomimetic activity [2].

Antibacterial Carbapenem β-Lactamase Inhibitor

Enzymatic Kinetic Resolution Efficiency

The synthesis of 3-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives can be achieved via a multicomponent cascade reaction with high diastereoselectivity [1]. Furthermore, racemic mixtures of these derivatives can be efficiently resolved using immobilized Candida antarctica Lipase B (CAL-B, Novozym 435) to obtain enantiomerically pure compounds. The enzymatic kinetic resolution method described in the literature provides an enantiomeric ratio (E) value of up to 153 for the separation of the major diastereoisomer [2]. This robust resolution protocol ensures reliable access to single enantiomers for downstream applications.

Synthesis Kinetic Resolution Chiral Building Blocks

Positional Isomers and Receptor Selectivity

The 3-azabicyclo[3.2.0]heptane scaffold displays a distinct receptor subtype selectivity profile compared to other azabicyclic systems. For example, 3-azabicyclo[3.1.0]hexane derivatives with sulfonamide or triazole substituents are reported as selective dopamine D3 receptor antagonists [1]. In contrast, the [3.2.0]heptane derivatives studied by Reinart-Okugbeni et al. show a broader preference for both D2L and D3 receptors over D1, but lack the pronounced D3 selectivity observed with the smaller [3.1.0] ring system [2]. This differential selectivity is attributed to the subtle variation in ring size and geometry between the two scaffolds, which alters the presentation of pharmacophoric elements to the receptor binding pocket.

Positional Isomer Scaffold Comparison Structure-Activity Relationship

3-Azabicyclo[3.2.0]heptane-2-carboxylic Acid: Application Scenarios


D2/D3 Dopamine Receptor Modulation

When developing novel ligands targeting dopamine D2L and D3 receptors for indications like schizophrenia or Parkinson's disease, the 3-azabicyclo[3.2.0]heptane-2-carboxylic acid scaffold offers a conformationally restricted core that can be elaborated to achieve preferential binding over D1 receptors [1]. The scaffold's intrinsic D2/D3 preference, as demonstrated in derivative studies, positions it as a superior starting point for SAR exploration compared to non-selective bicyclic scaffolds like 3-azabicyclo[3.3.1]nonane [2].

Enantiomer-Specific Lead Optimization

For research programs where the stereochemical orientation of a pharmacophore is critical, the distinct binding affinities observed between enantiomers of 3-azabicyclo[3.2.0]heptane derivatives necessitate the procurement of a single, defined stereoisomer (e.g., (1R,2R,5S) CAS 77882-10-1) [1]. Using a racemic mixture would confound in vitro and in vivo results, as the two enantiomers are known to possess disparate activities [2]. This scenario applies to any lead optimization campaign focused on this scaffold class.

Constraining Bioactive Conformations in Peptidomimetics

In the design of peptidomimetics, the rigid 3-azabicyclo[3.2.0]heptane-2-carboxylic acid core serves as a β-amino acid building block that locks the peptide backbone into a specific turn or extended conformation [1]. This contrasts with the use of acyclic β-amino acids, which exhibit greater conformational flexibility and can result in lower target affinity due to entropic penalties upon binding [2]. The constrained geometry of the [3.2.0] scaffold is ideal for probing the bioactive conformation of a peptide ligand.

Enzymatic Resolution to Access Chiral Intermediates

For synthetic chemistry groups requiring enantiomerically pure intermediates, the 3-azabicyclo[3.2.0]heptane-2-carboxylic acid scaffold is advantageous because efficient kinetic resolution protocols (E value up to 153 using CAL-B lipase) have been established for its derivatives [1]. This enzymatic method provides a scalable and cost-effective route to single enantiomers, in contrast to classical chemical resolution which often yields lower enantiomeric ratios and requires multiple steps [2].

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